3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid
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Overview
Description
3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid is an organic compound that features a triazole ring attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moiety. . The hydroxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid results in the formation of 3-(5-(Carboxy)-1H-1,2,3-triazol-1-yl)benzoic acid.
Reduction: Reduction of the triazole ring can lead to the formation of various partially or fully reduced triazole derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the benzoic acid ring.
Scientific Research Applications
3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and receptor binding. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)benzoic acid: Lacks the triazole ring, making it less versatile in coordination chemistry.
3,5-Bis(hydroxymethyl)benzoic acid: Contains two hydroxymethyl groups, offering different reactivity and applications.
4-(1H-1,2,3-Triazol-1-yl)benzoic acid: Similar structure but with the triazole ring in a different position, affecting its chemical and biological properties.
Uniqueness
3-(5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)benzoic acid is unique due to the presence of both the triazole ring and the hydroxymethyl group, which confer distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-[5-(hydroxymethyl)triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C10H9N3O3/c14-6-9-5-11-12-13(9)8-3-1-2-7(4-8)10(15)16/h1-5,14H,6H2,(H,15,16) |
InChI Key |
SFUXCPLAKUZANW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CN=N2)CO)C(=O)O |
Origin of Product |
United States |
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